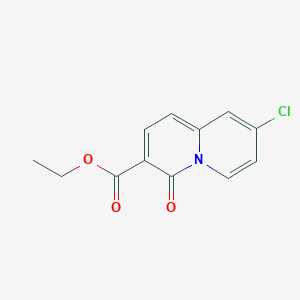

Ethyl 8-chloro-4-oxo-4H-quinolizine-3-carboxylate

Overview

Description

Ethyl 8-chloro-4-oxo-4H-quinolizine-3-carboxylate, also known as ECCQ, is a synthetic compound with a wide range of applications in scientific research. It is a colorless, crystalline solid with a molecular weight of 293.6 g/mol and a melting point of 142-144°C. ECCQ is used in the synthesis of various organic compounds, as well as in the study of biochemical and physiological processes.

Scientific Research Applications

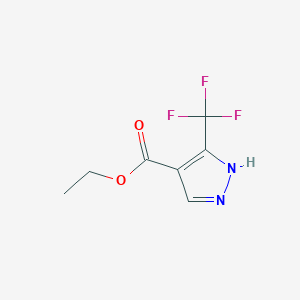

Anticancer Activity : Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate shows moderate cytotoxic activity against cancer cell lines, suggesting its potential for development as a cancer drug (Regal, Shabana, & El‐Metwally, 2020).

Synthesis Tool : Ethyl 2-(2'-quinolyl) quinolizine-4-carboxylate is a promising tool for synthesizing quinolizine and benzoquinolizine derivatives (Kato, Chiba, & Tanaka, 1974).

Liquid Crystal Displays : Ethyl 3-aryl-1-methyl-8-oxo-8H-anthra[9,1-gh]quinoline-2-carboxylates, being fluorescent, have potential applications in liquid crystal displays due to their good orientation parameter in nematic liquid crystal (Bojinov & Grabchev, 2003).

Intermediate for Drug Synthesis : Ethyl 6,7-difluoro-1-methyl-4-oxo-4H-[1,3]thiazeto[3,2-a]quinoline-3-carboxylate is a key intermediate for the tricyclic quinolone prulifloxacin (Matsuoka et al., 1997).

Anti-HIV Activity : Derivatives of 4-Oxo-4H-quinolizine-3-carboxylic acid with various substituents have potential anti-HIV integrase inhibitory activity (Xu et al., 2009).

Fluorescent Indicators : 4-oxo-4H-quinolizine-3-carboxylic acids serve as effective, Mg2+-selective fluorescent indicators, useful for avoiding interference with Ca2+ measurements (Otten, London, & Levy, 2001).

Synthesis of Cyclic and Bicyclic Derivatives : Methyl 6-ethoxy-5,6-dihydro-4H-1,2-oxazine-4-carboxylate is used for preparing cyclic and bicyclic β-amino acid derivatives (Tishkov, Reissig, & Ioffe, 2002).

Biological Activity : 8-Fluoro-9-(4-methyl-1-piperazinyl)-6-oxo-6H-benzo[c]quinolizine-5-carboxylic acid has demonstrated potential for biological activity (Ziegler, Moran, Fenton, & Lin, 1990).

Mechanism of Action

Target of Action

Ethyl 8-chloro-4-oxo-4H-quinolizine-3-carboxylate is a selective fluorophore . Its primary target is Magnesium (Mg) . Magnesium is a crucial element in the body that plays a vital role in many biochemical reactions, including protein synthesis, muscle and nerve function, blood glucose control, and blood pressure regulation .

Mode of Action

The compound shows a strong fluorescent response to Magnesium . This suggests that it likely interacts with Magnesium ions in the body, possibly binding to them and causing a change in its fluorescence properties.

Biochemical Pathways

The exact biochemical pathways affected by this compound are not explicitly mentioned in the available resources. Given its interaction with Magnesium, it could potentially influence pathways where Magnesium plays a key role. Magnesium is involved in over 300 enzyme reactions in the body, including those related to the metabolism of food, synthesis of fatty acids and proteins, and the transmission of nerve impulses .

Result of Action

Given its fluorescent response to magnesium, it could potentially be used as a tool for detecting and measuring the presence and concentration of magnesium in biological systems .

properties

IUPAC Name |

ethyl 8-chloro-4-oxoquinolizine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClNO3/c1-2-17-12(16)10-4-3-9-7-8(13)5-6-14(9)11(10)15/h3-7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJSYYXAPXKCOMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C2C=C(C=CN2C1=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30391377 | |

| Record name | Ethyl 8-chloro-4-oxo-4H-quinolizine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30391377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

139161-20-9 | |

| Record name | Ethyl 8-chloro-4-oxo-4H-quinolizine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30391377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

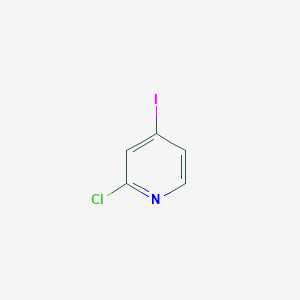

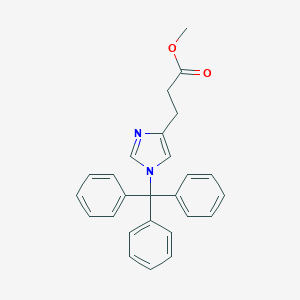

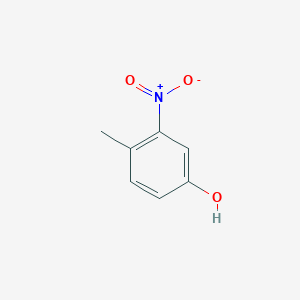

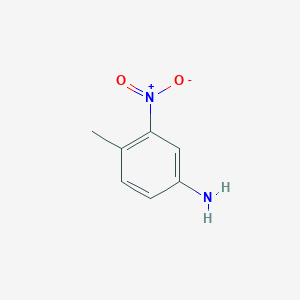

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-chloro-2-methoxy-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B15664.png)